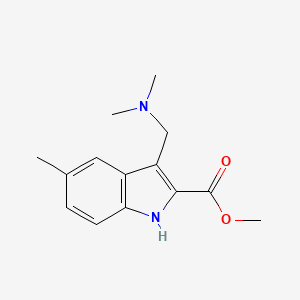

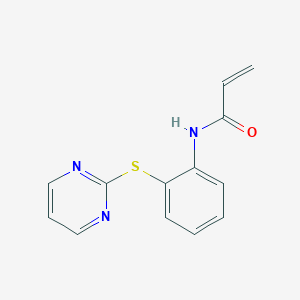

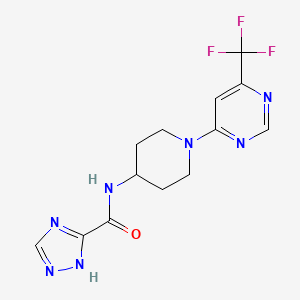

methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate” was achieved via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, the compound “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate” was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, refractive index, and solubility. For instance, a related compound “Methyl 3-(dimethylamino)propionate” has a refractive index of 1.418, a boiling point of 152-154 °C, and a density of 0.917 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis of Pyrimido[5,4-b]indole Derivatives

Reactions involving methyl 3-amino-1H-indole-2-carboxylates with various agents, such as aryl isocyanates and cyanamides, have led to the creation of 5H-pyrimido[5,4-b]indole derivatives. These reactions have resulted in compounds with potential applications in medicinal chemistry and drug development (Shestakov et al., 2009).

Electrophilic Substitution Reactions

Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate has been a subject in electrophilic substitution reactions, highlighting its reactivity and potential for further chemical transformations, leading to novel compounds useful in various research domains (Golubeva et al., 1985).

Inhibition of Dynamin GTPase

Focused library development around the compound has identified it as crucial for the inhibition of dynamin GTPase, an enzyme involved in cellular processes such as endocytosis. This research paves the way for novel therapeutic strategies targeting cellular uptake mechanisms (Gordon et al., 2013).

Methylation Catalyzed by Ionic Liquids

Research has also explored the use of this compound in methylation reactions catalyzed by ionic liquids. This approach offers a greener alternative for the N-methylation of indoles, demonstrating the compound's versatility in synthetic chemistry (Glasnov et al., 2012).

Mecanismo De Acción

Target of Action

The primary targets of “methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate” are currently unknown .

Mode of Action

It is possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Propiedades

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-5-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9-5-6-12-10(7-9)11(8-16(2)3)13(15-12)14(17)18-4/h5-7,15H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKNTUGOXWYJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CN(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)

![tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B2935547.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2935548.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)

![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)

![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2935565.png)